(2Z)-3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid
CAS No.:
Cat. No.: VC19810721
Molecular Formula: C13H6BrF6N3O2
Molecular Weight: 430.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H6BrF6N3O2 |
|---|---|
| Molecular Weight | 430.10 g/mol |
| IUPAC Name | 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-bromoprop-2-enoic acid |
| Standard InChI | InChI=1S/C13H6BrF6N3O2/c14-9(11(24)25)4-23-5-21-10(22-23)6-1-7(12(15,16)17)3-8(2-6)13(18,19)20/h1-5H,(H,24,25) |
| Standard InChI Key | CEDZRDPZYYSWAY-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C(=O)O)Br |
Introduction
(2Z)-3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid is a synthetic organic compound featuring a complex structure with a trifluoromethyl-substituted phenyl group attached to a triazole ring, and a bromoacrylic acid moiety. This compound is of interest due to its potential applications in pharmacology and materials science, primarily attributed to the electron-withdrawing nature of the trifluoromethyl groups, which can enhance biological activity.
Synthesis and Reactivity
The synthesis of this compound typically involves the formation of the triazole ring followed by the introduction of the trifluoromethyl-substituted phenyl group and the bromoacrylic acid moiety. The reactivity of the compound is significant due to its functional groups:
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Bromoacrylic Acid: Can undergo nucleophilic substitution or addition reactions, allowing for the synthesis of derivatives with enhanced biological properties.
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Triazole Ring: Offers stability and can participate in various organic reactions, such as cycloadditions.
Biological and Materials Science Applications
Compounds with similar structures have been studied for their biological activities, including potential applications in pharmacology. The presence of trifluoromethyl groups and the triazole ring can contribute to enhanced biological activity, making them candidates for drug development.
| Application Area | Potential Use |
|---|---|
| Pharmacology | Drug development due to enhanced biological activity. |
| Materials Science | Potential uses in advanced materials synthesis. |
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